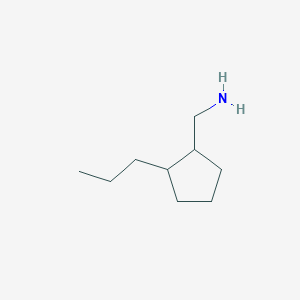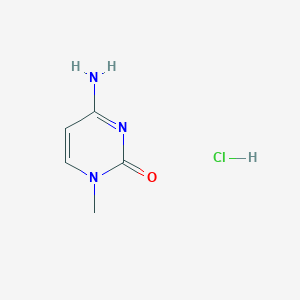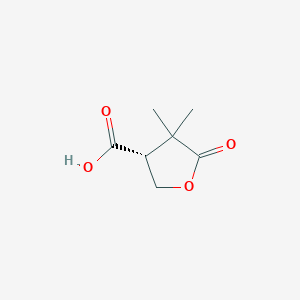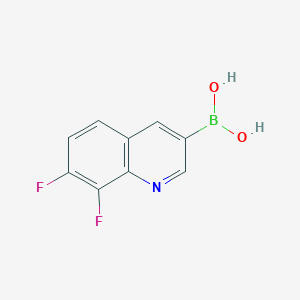
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 5-methylfuran-2-yl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-chloro-6-methylpyrimidine and 5-methylfurfural.
Condensation Reaction: The 2-amino-4-chloro-6-methylpyrimidine undergoes a condensation reaction with 5-methylfurfural in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation: Furanone derivatives.
Reduction: Tetrahydrofuran derivatives.
Coupling Reactions: Biaryl derivatives.
Applications De Recherche Scientifique
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A precursor in the synthesis of 4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine.
4-Chloro-5-ethyl-6-methyl-2-(5-methylfuran-2-yl)pyrimidine: A structurally similar compound with an ethyl group at the 5-position.
2,4-Dichloro-6-methylpyrimidine: Another pyrimidine derivative with two chlorine substituents.
Uniqueness
This compound is unique due to the presence of both a furan ring and a pyrimidine ring in its structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
4-chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine |
InChI |
InChI=1S/C10H9ClN2O/c1-6-5-9(11)13-10(12-6)8-4-3-7(2)14-8/h3-5H,1-2H3 |
Clé InChI |
FQHYUHZHUDOMLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=NC(=CC(=N2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)







![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)


